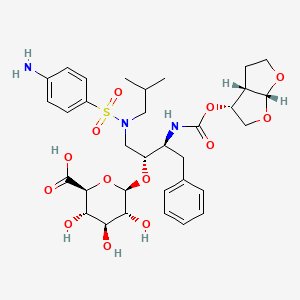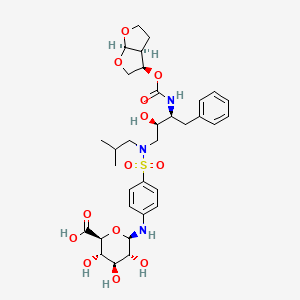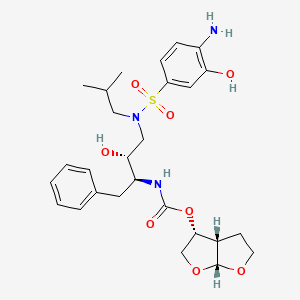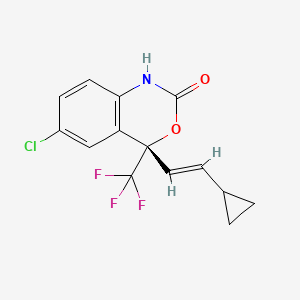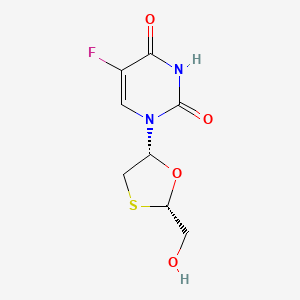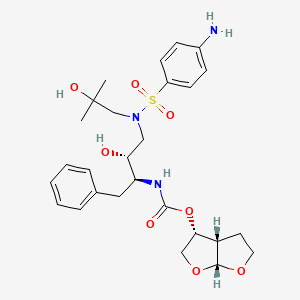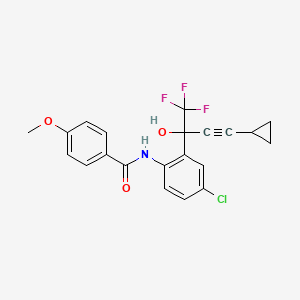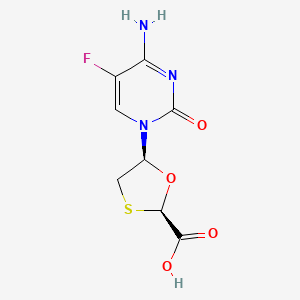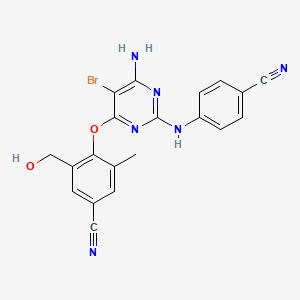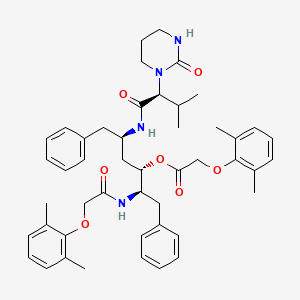
Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl, also known as Lercanidipine EP Impurity D, is a compound related to Lercanidipine, a calcium channel blocker used for the management of hypertension . Its chemical name is 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl ethyl (4RS)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Hydrochloride .
Molecular Structure Analysis
The molecular formula of Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl is C37H43N3O6 : HCl . Its molecular weight is 625.8 : 36.5 . The structure includes a dihydropyridine ring, which is common in calcium channel blockers .Wissenschaftliche Forschungsanwendungen
Dissolution Method Development :
- Lercanidipine hydrochloride is used as an L-type calcium channel blocker for managing hypertension. It is classified under BCS class II drugs, which have low solubility but high permeability. A study by Shaikh et al. (2018) focused on developing and validating a dissolution method for lercanidipine HCl tablets, a crucial aspect for quality control in pharmaceutical formulations. This method showed accuracy and precision, essential for evaluating lercanidipine HCl tablets' quality (Shaikh et al., 2018).
Transdermal Nanoethosomal Gel :
- A 2019 study by Salem et al. explored developing a nanoethosomal gel for transdermal delivery of Lercanidipine HCl. This approach was aimed at increasing skin permeation and bioavailability, addressing the challenges of poor oral bioavailability due to hepatic metabolism and low solubility (Salem et al., 2019).
Nanostructured Lipid Carriers :
- The development of nanostructured lipid carriers for oral delivery of lercanidipine HCl was investigated by Ranpise et al. (2014). This study aimed to improve the bioavailability of the drug, demonstrating potential in controlled release formulations for hypertension treatment (Ranpise et al., 2014).
Fast Dissolving Oral Films :
- Chonkar et al. (2016) focused on incorporating lercanidipine HCl nanoparticles in fast dissolving oral films. This novel approach was meant to enhance dissolution and permeability, potentially improving bioavailability through orotransmucosal absorption (Chonkar et al., 2016).
Inhibition of Vascular Smooth Muscle Cell Proliferation :
- Wu et al. (2009) studied the anti-proliferative effect of lercanidipine on vascular smooth muscle cells. Their findings revealed that lercanidipine suppresses proliferation via inhibiting cellular ROS and Ras-MEK1/2-ERK1/2 pathways, indicating therapeutic relevance in preventing restenosis (Wu et al., 2009).
Voltammetric Behavior Analysis :
- The electrochemical behavior of lercanidipine was analyzed by Álvarez-Lueje et al. (2002), focusing on its voltammetric properties and application in differential pulse polarographic determination in tablets. This method offers a sensitive approach to drug assay and quality control in pharmaceutical preparations (Álvarez-Lueje et al., 2002).
Inclusion Complex with β-cyclodextrin :
- A study by Shaikh et al. (2017) explored the complexation of Lercanidipine Hydrochloride with β-cyclodextrin to enhance solubility and improve dissolution characteristics, critical for bioavailability and pharmaceutical efficacy (Shaikh et al., 2017).
Gastroretentive Pulsatile Release Tablets :
- Reddy et al. (2014) aimed to develop gastroretentive floating pulsatile release tablets of lercanidipine HCl for enhanced bioavailability and targeted blood pressure control, particularly for morning hypertension (Reddy et al., 2014).
Eigenschaften
CAS-Nummer |
210579-71-8 |
|---|---|
Produktname |
Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl |
Molekularformel |
C37H44ClN3O6 |
Molekulargewicht |
662.21 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
5-Ethyl-demethyl Lercanidipine Hydrochloride; 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



